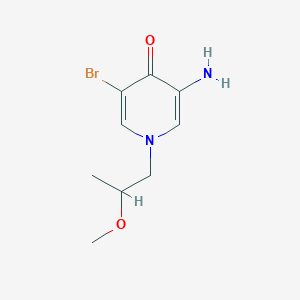
3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridine derivative followed by the introduction of the amino and methoxypropyl groups under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction conditions.
化学反応の分析
Types of Reactions
3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted dihydropyridines.
科学的研究の応用
3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as calcium channel blockers.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is often studied for its ability to inhibit calcium channels, which can affect various physiological processes. The compound binds to the calcium channels, preventing the influx of calcium ions, which can lead to muscle relaxation and other therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-Amino-5-bromo-2-fluoropyridine
- 2-Amino-5-bromo-3-iodopyridine
- 5-Bromo-2-methoxy-3-nitropyridine
Uniqueness
Compared to similar compounds, 3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. Its methoxypropyl group, in particular, may enhance its solubility and bioavailability, making it a valuable compound for further research and development.
特性
分子式 |
C9H13BrN2O2 |
|---|---|
分子量 |
261.12 g/mol |
IUPAC名 |
3-amino-5-bromo-1-(2-methoxypropyl)pyridin-4-one |
InChI |
InChI=1S/C9H13BrN2O2/c1-6(14-2)3-12-4-7(10)9(13)8(11)5-12/h4-6H,3,11H2,1-2H3 |
InChIキー |
OPQMCIPBEHEXAU-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=C(C(=O)C(=C1)Br)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


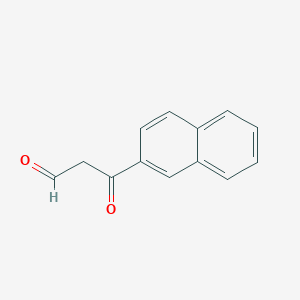
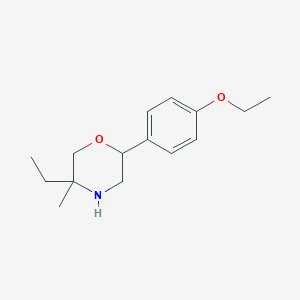
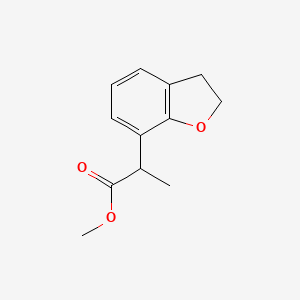
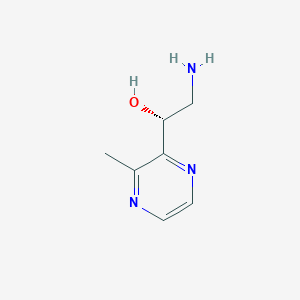
![6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13067089.png)
![5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B13067090.png)
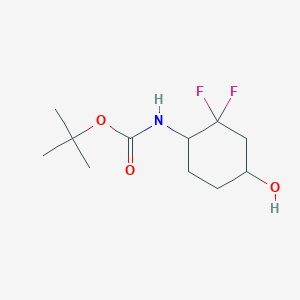
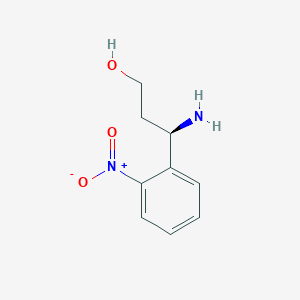

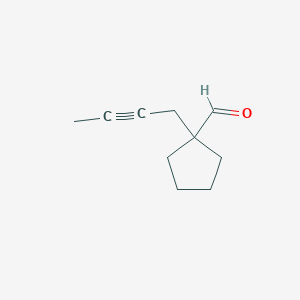
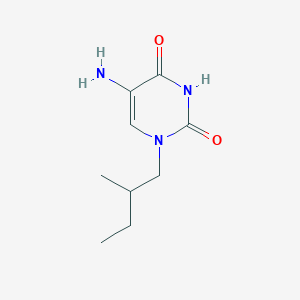
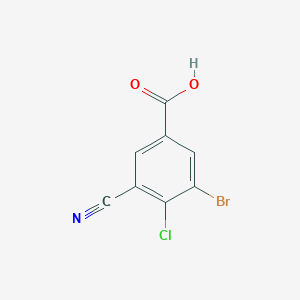

![1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067134.png)
